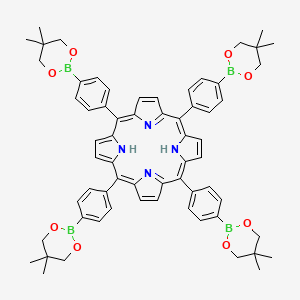
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by the presence of four boron-containing dioxaborinane groups attached to the phenyl rings of the porphyrin core. These unique structural features endow the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction between pyrrole and an aldehyde, often under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Attachment of Dioxaborinane Groups: The final step involves the attachment of dioxaborinane groups to the phenyl rings through a boronation reaction using boronic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted porphyrins, oxo-derivatives, and reduced forms of the compound .
Applications De Recherche Scientifique
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Catalysis: Acts as a catalyst by facilitating electron transfer and stabilizing transition states.
Photosensitization: Absorbs light energy and transfers it to other molecules, generating reactive oxygen species that can induce cell damage.
Binding to Biomolecules: Interacts with proteins and nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is unique due to the presence of dioxaborinane groups, which enhance its chemical reactivity and stability. These groups also impart unique optical and electronic properties, making the compound suitable for specialized applications in catalysis, photochemistry, and materials science .
Propriétés
Formule moléculaire |
C64H66B4N4O8 |
|---|---|
Poids moléculaire |
1062.5 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H66B4N4O8/c1-61(2)33-73-65(74-34-61)45-17-9-41(10-18-45)57-49-25-27-51(69-49)58(42-11-19-46(20-12-42)66-75-35-62(3,4)36-76-66)53-29-31-55(71-53)60(44-15-23-48(24-16-44)68-79-39-64(7,8)40-80-68)56-32-30-54(72-56)59(52-28-26-50(57)70-52)43-13-21-47(22-14-43)67-77-37-63(5,6)38-78-67/h9-32,69,72H,33-40H2,1-8H3 |
Clé InChI |
IVEXRROXBFRABK-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCC(CO9)(C)C)C1=CC=C(C=C1)B1OCC(CO1)(C)C)C=C5)C1=CC=C(C=C1)B1OCC(CO1)(C)C)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


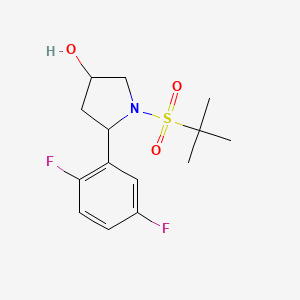
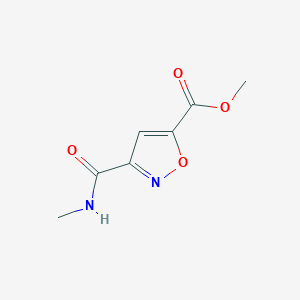
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)

![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)


![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
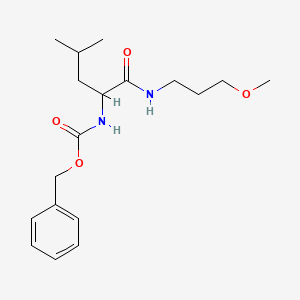
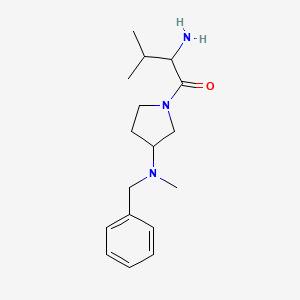
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
